molecular formula C22H18F3N3O2S B2929463 N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2066355-48-2

N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2929463
CAS No.: 2066355-48-2
M. Wt: 445.46
InChI Key: XZAXSKIJIDEQSW-VAWYXSNFSA-N
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Description

N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an appropriate electrophile.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a different position of the trifluoromethyl group.

    N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The uniqueness of N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications that leverage its unique properties.

Properties

IUPAC Name

N-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S/c1-27(2)12-11-18(29)19-14-26-21(31-19)28(20(30)15-7-4-3-5-8-15)17-10-6-9-16(13-17)22(23,24)25/h3-14H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAXSKIJIDEQSW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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